N-Chrysen-6-ylformamide
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Overview
Description
N-Chrysen-6-ylformamide is a chemical compound derived from chrysin, a naturally occurring flavonoid found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Chrysen-6-ylformamide can be synthesized through several methods. One common approach involves the reaction of chrysin with formamide under specific conditions. The reaction typically requires a catalyst and elevated temperatures to proceed efficiently. For instance, formamide can be used as a reagent at temperatures around 170-180°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Chrysen-6-ylformamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chrysen-6-ylcarboxylic acid, while reduction can produce chrysen-6-ylamine.
Scientific Research Applications
N-Chrysen-6-ylformamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Chrysen-6-ylformamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-Chrysen-6-ylformamide can be compared with other similar compounds, such as:
Chrysin: The parent compound, known for its antioxidant and anti-inflammatory properties.
N-Phenylformamide: Another formamide derivative with different biological activities.
N-Benzylformamide: Similar in structure but with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities that differentiate it from other formamide derivatives .
Properties
CAS No. |
113202-70-3 |
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Molecular Formula |
C19H13NO |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
N-chrysen-6-ylformamide |
InChI |
InChI=1S/C19H13NO/c21-12-20-19-11-18-14-6-2-1-5-13(14)9-10-16(18)15-7-3-4-8-17(15)19/h1-12H,(H,20,21) |
InChI Key |
WEUUUXFHRYQONO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)NC=O |
Origin of Product |
United States |
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